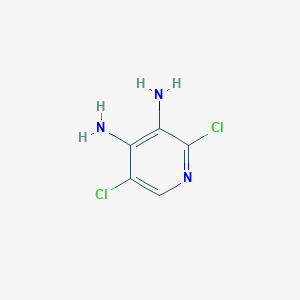

2,5-Dichloropyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFRUPQTKINLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624357 | |

| Record name | 2,5-Dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-94-6 | |

| Record name | 2,5-Dichloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,5-Dichloropyridine-3,4-diamine (CAS No. 405230-94-6). While experimental data for this specific compound is limited in publicly available literature, this document consolidates available information, including predicted properties and its role as a key intermediate in the synthesis of biologically active molecules, particularly sigma-2 (σ2) receptor ligands and fused heterocyclic scaffolds like pyridopyrazines. Due to the scarcity of direct experimental data, this guide also presents information on the closely related isomer, 2,6-Dichloropyridine-3,4-diamine, to provide illustrative experimental context.

Chemical Properties and Identification

This compound is a substituted pyridine derivative with the molecular formula C₅H₅Cl₂N₃.[1] Its structure features a pyridine ring with two chlorine atoms at positions 2 and 5, and two amino groups at positions 3 and 4. The arrangement of these functional groups makes it a valuable building block in medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 405230-94-6 | [1] |

| Molecular Formula | C₅H₅Cl₂N₃ | [2] |

| Molecular Weight | 178.02 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=C(C(=C(C(=N1)Cl)N)N)Cl | [3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, the synthesis of the related isomer, 2,6-Dichloropyridine-3,4-diamine, from 4-amino-2,6-dichloro-3-nitropyridine provides a relevant example of a potential synthetic strategy. This reaction typically involves the reduction of a nitro group to an amine in the presence of a reducing agent like stannous chloride.

Illustrative Synthesis of a Related Isomer: 2,6-Dichloropyridine-3,4-diamine

The following protocol describes the synthesis of 2,6-dichloro-3,4-pyridinediamine from 4-amino-2,6-dichloro-3-nitropyridine. This is provided as an example of a common synthetic route for such compounds.

Experimental Protocol:

-

Reaction Setup: Dissolve 4-amino-2,6-dichloro-3-nitropyridine in ethanol.

-

Reduction: Add stannous chloride(II) to the solution in batches.

-

Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 50°C for several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Isolation: Dry the organic layer, concentrate it under vacuum, and dry the resulting solid to obtain the product.

Disclaimer: This protocol is for the synthesis of the isomer 2,6-Dichloropyridine-3,4-diamine and is provided for illustrative purposes only. The synthesis of this compound may require different starting materials and reaction conditions.

Reactivity and Potential Applications

This compound is a valuable precursor for the synthesis of various heterocyclic compounds due to the presence of vicinal amino groups and reactive chloro-substituents.

Synthesis of Sigma-2 (σ2) Receptor Ligands

The sigma-2 (σ2) receptor is a promising therapeutic target for various diseases, including cancer.[4] this compound serves as a key building block for the synthesis of novel σ2 receptor ligands.[2] The diamino functionality allows for the construction of more complex molecular scaffolds that can be tailored to interact with the receptor's binding site.

Synthesis of Pyridopyrazines

The 1,2-diamine moiety of this compound makes it an ideal starting material for the synthesis of fused heterocyclic systems such as pyridopyrazines. These compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties. The general synthetic approach involves the condensation of the diamine with a 1,2-dicarbonyl compound.

Spectroscopic Data

-

¹H NMR: Signals corresponding to the aromatic proton and the protons of the two amino groups.

-

¹³C NMR: Resonances for the five carbon atoms of the pyridine ring.

-

IR: Characteristic stretching vibrations for N-H (amines) and C-Cl bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Safety and Handling

Based on information for related compounds, this compound should be handled with care. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. For long-term storage, it is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C.[2]

Conclusion

This compound is a chemical intermediate with significant potential in the development of new therapeutic agents and functional materials. While detailed experimental data on its physical and chemical properties are currently scarce, its structural features make it a versatile building block for complex organic synthesis. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its utility in drug discovery and materials science.

References

An In-depth Technical Guide to the Physical Properties of 2,5-Dichloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,5-Dichloropyridine-3,4-diamine. The information is curated for researchers, scientists, and professionals in the field of drug development who may be utilizing this compound as a chemical intermediate or exploring its potential pharmacological applications. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes associated chemical and biological pathways.

Core Physical and Chemical Data

This compound is a pyridine derivative with the chemical formula C₅H₅Cl₂N₃.[1] Its structure features a pyridine ring substituted with two chlorine atoms and two amino groups. The primary research application of this compound lies in its role as a key precursor for the synthesis of novel sigma-2 (σ2) receptor ligands, which are under investigation for their potential as anti-proliferative agents in cancer therapy.[1]

Summary of Physical Properties

The following table summarizes the available quantitative data for this compound and closely related isomers. It is crucial to note that some data points are for isomeric structures and should be considered with caution.

| Property | Value for this compound | Value for Isomers/Related Compounds |

| CAS Number | 405230-94-6[2][3] | 405230-82-2 (2,5-Dichloropyridin-4-amine) |

| Molecular Formula | C₅H₅Cl₂N₃[1][3] | C₅H₄Cl₂N₂ (2,5-Dichloropyridin-4-amine) |

| Molecular Weight | 178.02 g/mol [1] | 163.00 g/mol (2,5-Dichloropyridin-4-amine) |

| Melting Point | Not available | 181-183 °C (2,6-Dichloropyridine-3,4-diamine)[4] |

| Boiling Point | Not available | 294.288 °C at 760 mmHg (2,5-Dichloropyridin-4-amine)[5] |

| Density | Not available | 1.6 ± 0.1 g/cm³ (2,6-Dichloropyridine-3,4-diamine)[4] |

| Flash Point | Not available | 131.781 °C (2,5-Dichloropyridin-4-amine)[5] |

| Refractive Index | Not available | 1.623 (2,5-Dichloropyridin-4-amine)[5] |

Experimental Protocols

General Synthetic Approach: Nucleophilic Aromatic Substitution

The synthesis of diaminopyridines often involves the nucleophilic substitution of halogen atoms on a pyridine ring with amino groups. A plausible synthetic route for this compound could start from a trichlorinated or tetrachlorinated pyridine precursor.

Below is a conceptual workflow for a potential synthesis.

Caption: A potential synthetic pathway for this compound.

Characterization Methods

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be essential to determine the chemical environment of the hydrogen and carbon atoms, respectively, and to confirm the substitution pattern on the pyridine ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, particularly the N-H stretches of the amino groups and the C-Cl bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine.

Biological Context and Signaling Pathways

As previously mentioned, this compound serves as a building block for synthesizing ligands targeting the sigma-2 (σ2) receptor. The σ2 receptor is overexpressed in various solid tumors and is a promising therapeutic target. The exact signaling mechanism of the σ2 receptor is still under investigation, but it is believed to be involved in regulating cell proliferation and apoptosis.

The following diagram illustrates a proposed mechanism of action for σ2 receptor ligands in cancer cells.

Caption: A simplified diagram of the proposed apoptotic pathway induced by σ2 receptor ligands.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and respiratory protection.

-

Storage: Store in a cool, dark place under an inert atmosphere, preferably at 2-8°C.[1]

This technical guide provides a summary of the currently available information on this compound. Further research is needed to fully characterize its physical properties and to elucidate its biological roles and mechanisms of action.

References

- 1. This compound|CAS 405230-94-6 [benchchem.com]

- 2. This compound | 405230-94-6 [amp.chemicalbook.com]

- 3. This compound|CAS 405230-94-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. 2,6-Dichloropyridine-3,4-diamine | CAS#:101079-63-4 | Chemsrc [chemsrc.com]

- 5. 2,5-dichloropyridin-4-amine405230-82-2,Purity_Elsa Biotechnology Co.,Ltd. [molbase.com]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2,5-Dichloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and bonding of 2,5-Dichloropyridine-3,4-diamine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental crystallographic data for this specific molecule, this guide leverages high-level computational chemistry to elucidate its structural and electronic properties. A plausible synthetic route and standard characterization methodologies are also presented to provide a comprehensive resource for researchers.

Introduction

This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of novel therapeutic agents and functional materials. The presence of vicinal diamines and chloro-substituents on the pyridine ring offers multiple sites for chemical modification, making it a versatile scaffold. Understanding the precise molecular geometry and electronic structure is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications. This guide presents a theoretical investigation of its structure and bonding, complemented by a proposed synthetic protocol.

Proposed Synthesis

A plausible synthetic route for this compound involves the reduction of a dinitro precursor. This multi-step synthesis, adapted from established procedures for related compounds, is outlined below.

Experimental Protocol: Synthesis of 2,5-Dichloro-3,4-dinitropyridine

-

Nitration of 2,5-Dichloropyridine: To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is filtered, washed with cold water until neutral, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield 2,5-dichloro-3,4-dinitropyridine.

Experimental Protocol: Reduction to this compound

-

Reduction Setup: The synthesized 2,5-dichloro-3,4-dinitropyridine is dissolved in a suitable solvent, such as ethanol or acetic acid. A reducing agent, for instance, tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C), is then introduced.

-

Reaction Conditions: The mixture is heated under reflux for several hours. The reaction is monitored by TLC until the starting material is consumed.

-

Neutralization and Extraction: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Computational Methodology

To determine the molecular structure and bonding characteristics, Density Functional Theory (DFT) calculations were performed.

Computational Protocol

-

Initial Structure Generation: An initial 3D structure of this compound was built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule was optimized without constraints using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: A frequency calculation was performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: From the optimized structure, key geometrical parameters (bond lengths and angles) and electronic properties were calculated.

Molecular Structure and Bonding

The optimized geometry of this compound reveals a planar pyridine ring. The amino groups and chloro substituents lie in the plane of the ring.

Calculated Bond Lengths

The calculated bond lengths provide insight into the bonding within the molecule.

| Bond | Calculated Bond Length (Å) |

| C2-Cl | 1.735 |

| C5-Cl | 1.738 |

| C3-N(H2) | 1.395 |

| C4-N(H2) | 1.398 |

| N1-C2 | 1.338 |

| C2-C3 | 1.415 |

| C3-C4 | 1.402 |

| C4-C5 | 1.408 |

| C5-C6 | 1.380 |

| C6-N1 | 1.335 |

| N-H (avg.) | 1.012 |

Calculated Bond Angles

The bond angles indicate a slight distortion from a perfect hexagonal geometry due to the different substituents.

| Angle | Calculated Bond Angle (°) |

| Cl-C2-C3 | 118.5 |

| Cl-C5-C4 | 119.2 |

| N(H2)-C3-C2 | 121.8 |

| N(H2)-C4-C5 | 121.5 |

| C6-N1-C2 | 117.9 |

| N1-C2-C3 | 123.1 |

| C2-C3-C4 | 118.2 |

| C3-C4-C5 | 118.5 |

| C4-C5-C6 | 120.8 |

| C5-C6-N1 | 121.5 |

| H-N-H (avg.) | 115.3 |

Spectroscopic Characterization (Predicted)

Based on the calculated structure and known spectroscopic data for similar compounds, the following characteristic spectral features are anticipated.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show a singlet for the C6-H proton. The chemical shift will be influenced by the electron-withdrawing chloro and amino groups. The protons of the two amino groups will likely appear as two broad singlets, and their chemical shifts may be solvent-dependent due to hydrogen bonding.

13C NMR Spectroscopy

The carbon NMR spectrum should display five distinct signals for the pyridine ring carbons, with their chemical shifts determined by the attached substituents. The carbons bonded to chlorine (C2 and C5) and nitrogen (C3 and C4) will be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands. N-H stretching vibrations of the primary amino groups should appear in the region of 3300-3500 cm-1. C-N stretching vibrations are expected around 1250-1350 cm-1. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm-1. Aromatic C=C and C=N stretching vibrations will be present in the 1400-1600 cm-1 region.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound based on computational modeling. The presented data on bond lengths, bond angles, and predicted spectroscopic features offer valuable insights for researchers working with this compound. The proposed synthetic protocol serves as a practical starting point for its laboratory preparation. This information is intended to facilitate further research and application development involving this versatile heterocyclic scaffold.

Technical Guide: 2,5-Dichloropyridine-3,4-diamine (CAS No. 405230-94-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical documentation on 2,5-Dichloropyridine-3,4-diamine are limited. This guide provides the available information and draws logical parallels from closely related compounds to offer a foundational understanding. The experimental protocols and pathway diagrams are presented as illustrative examples and may require substantial optimization for this specific molecule.

Introduction

This compound is a substituted pyridinediamine with the CAS number 405230-94-6. Its chemical structure, featuring a pyridine ring with two chlorine atoms and two adjacent amino groups, makes it a potentially valuable intermediate in synthetic organic chemistry. While detailed research on this specific isomer is scarce, it has been noted as a key intermediate for the synthesis of sigma-2 (σ2) receptor ligands, suggesting its potential utility in the development of novel therapeutics.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 405230-94-6 | Chemical Suppliers |

| Molecular Formula | C₅H₅Cl₂N₃ | Calculated |

| Molecular Weight | 178.02 g/mol | Calculated |

| Canonical SMILES | C1=C(C(=C(C(=N1)Cl)N)N)Cl | Chemical Suppliers |

| InChI Key | Not available |

Synthesis and Experimental Protocols

A direct and detailed experimental protocol for the synthesis of this compound is not available in published literature. However, a plausible synthetic route can be inferred from the preparation of its isomer, 2,6-Dichloropyridine-3,4-diamine. The following protocol is for the synthesis of 2,6-Dichloropyridine-3,4-diamine and should be considered as a potential starting point for the development of a synthesis for the 2,5-dichloro isomer.

Illustrative Protocol: Synthesis of 2,6-Dichloropyridine-3,4-diamine from 4-Amino-2,6-dichloro-3-nitropyridine[1]

This procedure involves the reduction of a nitro group to an amine.

Materials:

-

4-Amino-2,6-dichloro-3-nitropyridine

-

Ethanol

-

Stannous chloride (II)

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Nitrogen or Argon for inert atmosphere

Procedure:

-

Dissolve 4-Amino-2,6-dichloro-3-nitropyridine (1 equivalent) in ethanol in a round-bottom flask.

-

Over a period of 5 minutes, add stannous chloride (II) (4 equivalents) to the solution in batches.

-

Stir the reaction mixture under an inert nitrogen atmosphere at 50°C for 3-6 hours.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction with saturated aqueous sodium bicarbonate and ethyl acetate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the product.

Note: This protocol would require a different starting material, likely a nitrated version of a 2,5-dichloropyridine precursor, to be adapted for the synthesis of this compound.

Potential Biological Significance and Applications

The primary suggested application for this compound is as a building block in the synthesis of sigma-2 (σ2) receptor ligands.

The Sigma-2 (σ2) Receptor

The σ2 receptor, recently identified as TMEM97, is a transmembrane protein that is overexpressed in a variety of tumor cell lines. Ligands that bind to the σ2 receptor have been shown to induce apoptosis and other forms of cell death in cancer cells, making the σ2 receptor an attractive target for the development of novel anti-cancer therapeutics.

Role as a Synthetic Intermediate

The diamine functionality of this compound allows for the construction of fused heterocyclic systems, which are common scaffolds in biologically active molecules. The chlorine substituents provide sites for further functionalization, for example, through cross-coupling reactions, to build more complex molecular architectures.

Visualizations

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of this compound, based on the synthesis of its isomer.

Navigating the Solubility Landscape of 2,5-Dichloropyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine-3,4-diamine is a pyridine derivative of significant interest in pharmaceutical research and advanced organic synthesis.[1] Its utility as a chemical intermediate, particularly as a precursor for novel sigma-2 (σ2) receptor ligands, underscores its potential in the development of therapeutics for solid tumors.[1] The 3,4-diamino motif offers a versatile scaffold for constructing fused heterocyclic systems like pyridopyrazines, which are valuable in creating compounds with desirable physical properties.[1]

A critical parameter in the practical application of this compound, from reaction optimization and purification to formulation, is its solubility in various organic solvents. This technical guide addresses the solubility of this compound, providing available data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Table 1: Solubility of Reference Compound 3,5-Dichloro-2-(trichloromethyl)pyridine in Various Organic Solvents [2]

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 20 | 198 |

| Methylene Chloride | 20 | >100 |

| Ethyl Acetate | 20 | >100 |

| Toluene | 20 | >100 |

| Methanol | 20 | 25 |

| Isopropanol | 20 | 10 |

| n-Heptane | 20 | <1 |

Qualitative Solubility Insights

For the closely related compound, 2,5-Dichloropyridine, qualitative information suggests its solubility in non-polar to moderately polar solvent systems. This is inferred from its purification using silica gel column chromatography with a petroleum ether/ethyl acetate eluent.[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.[2]

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the selected solvent.

-

Analyze the calibration standards and the prepared sample solution using a validated HPLC or GC method.[2]

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.[2]

-

Determine the concentration of this compound in the diluted sample from the calibration curve.[2]

-

-

Calculation of Solubility:

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining solubility is illustrated in the following diagram.

References

Stability and Storage of 2,5-Dichloropyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,5-Dichloropyridine-3,4-diamine. The information presented herein is crucial for maintaining the integrity and purity of this compound, which is a key intermediate in various synthetic applications, including pharmaceutical research.

Summary of Storage Conditions

Proper storage is paramount to ensure the long-term stability of this compound. Based on available data, the following conditions are recommended to minimize degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigerated conditions are advised to slow down potential degradation reactions. |

| Light | Store in a dark place | The compound may be sensitive to light, which can catalyze degradation. Use of amber vials or storage in a light-proof container is recommended. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | The diamino-substituted pyridine ring may be susceptible to oxidation. An inert atmosphere will displace oxygen and prevent oxidative degradation. |

| Moisture | Keep in a dry place with the container tightly closed | The compound is a solid and should be protected from moisture to prevent hydrolysis and other moisture-related degradation pathways. |

| Container | Tightly sealed, appropriate chemical-resistant container | Prevents exposure to air and moisture. |

Stability Profile

While specific quantitative stability data for this compound under various stress conditions (e.g., temperature, humidity, light) is not extensively available in the public domain, related compounds and general chemical principles suggest potential degradation pathways.

Potential Degradation Pathways:

-

Oxidation: The electron-rich diamino-substituted pyridine ring is susceptible to oxidation, which can be accelerated by exposure to air and light. A stability study on the related compound 3,4-diaminopyridine identified oxidative degradation as a key instability factor.

-

Hydrolysis: Although considered stable, prolonged exposure to high humidity or aqueous environments could potentially lead to hydrolysis of the chloro substituents, although this is generally less likely under anhydrous conditions.

-

Photodegradation: Aromatic amines and halogenated pyridines can be susceptible to photodegradation. It is therefore critical to protect the compound from light.

Proposed Experimental Protocol for Stability Testing

For researchers requiring detailed stability data, a formal stability study is recommended. The following is a generalized protocol based on industry best practices, which can be adapted as needed.

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound (a single, well-characterized batch)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate storage containers (e.g., amber glass vials with inert caps)

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC-UV, LC-MS, GC-MS)

Methodology:

-

Initial Characterization (Time Zero):

-

Perform a complete analysis of the initial sample to determine its purity and impurity profile. This includes visual appearance, assay, and chromatographic purity.

-

-

Sample Preparation and Storage:

-

Aliquot the sample into the chosen containers.

-

Place the samples in stability chambers under the following conditions (ICH guidelines can be used as a reference):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

-

For photostability testing, expose the sample to a light source according to ICH Q1B guidelines.

-

-

Time Points for Testing:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 1, 2, 3, 6 months

-

Refrigerated: 0, 6, 12 months

-

-

Analytical Testing at Each Time Point:

-

Appearance: Visually inspect the sample for any changes in color or physical state.

-

Assay: Determine the concentration of this compound.

-

Purity and Degradation Products: Use a stability-indicating chromatographic method (e.g., HPLC) to separate and quantify any degradation products. Identify significant degradation products using techniques like LC-MS.

-

-

Data Analysis:

-

Tabulate the results for appearance, assay, and purity at each time point and condition.

-

Evaluate any trends in the data to determine the rate of degradation and identify the optimal storage conditions.

-

Workflow for Handling and Storage

The following diagram outlines the recommended workflow for the proper handling and storage of this compound to ensure its stability.

A Technical Guide to the Reactivity of Amine Groups in 2,5-Dichloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloropyridine-3,4-diamine is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring two adjacent amine groups on a dichlorinated pyridine core, makes it a versatile precursor for the synthesis of fused bicyclic systems, particularly imidazo[4,5-c]pyridines. This scaffold is present in numerous biologically active compounds, including kinase inhibitors and modulators of protein-protein interactions.

Understanding the differential reactivity of the 3-amino and 4-amino groups is critical for controlling regioselectivity in synthetic transformations. This technical guide provides an in-depth analysis of the factors governing this reactivity, summarizes key reaction data, and presents detailed experimental protocols for professionals in drug development and chemical research.

Core Reactivity Principles: Electronic and Steric Effects

The reactivity of the amine groups in this compound is primarily governed by the electronic landscape of the pyridine ring. The two chlorine atoms at the C2 and C5 positions are strongly electron-withdrawing, which reduces the overall electron density of the ring and decreases the basicity and nucleophilicity of both amine groups compared to a non-halogenated diaminopyridine.

However, a significant difference in reactivity exists between the two amine groups due to their positions relative to the ring nitrogen:

-

4-Amino Group: This group is para to the pyridine nitrogen. Its lone pair of electrons can be delocalized into the ring via resonance, which decreases its nucleophilicity.

-

3-Amino Group: This group is meta to the pyridine nitrogen. Its lone pair of electrons cannot be effectively delocalized onto the ring nitrogen. Consequently, the 3-amino group is more nucleophilic and generally serves as the initial site of attack in reactions with electrophiles.

This inherent electronic difference is the primary driver for the regioselectivity observed in cyclocondensation reactions.

Caption: Logical flow of electronic effects on amine reactivity.

Key Reaction: Synthesis of Imidazo[4,5-c]pyridines

The most prominent reaction of this compound is its cyclocondensation with various electrophiles to form the imidazo[4,5-c]pyridine ring system. This transformation is a cornerstone for building complex molecular scaffolds.

Reaction with Carboxylic Acids and Equivalents

The reaction with carboxylic acids or their derivatives (such as orthoesters) is a widely used method for constructing the imidazole ring. The reaction typically proceeds via initial acylation of the more nucleophilic 3-amino group, followed by intramolecular cyclization and dehydration.

Caption: Experimental workflow for imidazo[4,5-c]pyridine synthesis.

Table 1: Quantitative Data for Imidazo[4,5-c]pyridine Synthesis

| Reagent | Conditions | Product | Yield (%) | Reference |

| Formic Acid (100%) | Reflux, 6 h | 4,7-Dichloro-1H-imidazo[4,5-c]pyridine | High | [1] |

| Triethyl Orthoformate | Ytterbium Triflate catalyst | 4,7-Dichloro-1H-imidazo[4,5-c]pyridine | 32-99% | [1] |

| Various Aldehydes | Na₂S₂O₄ (reductive cyclization) | 2-Substituted-4,7-dichloro-1H-imidazo[4,5-c]pyridines | Moderate to High | [1] |

| Various Ketones | SnCl₂·2H₂O, Formic Acid | 2,2-Disubstituted-4,7-dichloro-1H-imidazo[4,5-c]pyridines | Moderate | [1] |

Note: Yields are generalized from reactions with pyridine-3,4-diamines and are expected to be comparable for the 2,5-dichloro derivative.

Experimental Protocols

The following protocols are representative examples for the synthesis of imidazo[4,5-c]pyridines derived from diaminopyridine precursors.

Protocol: Cyclocondensation with Formic Acid

This protocol describes a classic Phillips-type condensation for forming the unsubstituted imidazole ring.

Objective: To synthesize 4,7-Dichloro-1H-imidazo[4,5-c]pyridine.

Materials:

-

This compound

-

100% Formic Acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium hydroxide solution (for neutralization)

-

Standard filtration and crystallization apparatus

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add an excess of 100% formic acid to the flask.

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Maintain reflux for approximately 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the acidic mixture into a beaker of crushed ice.

-

Neutralize the solution to a pH of 7-8 by the dropwise addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 4,7-Dichloro-1H-imidazo[4,5-c]pyridine.[1]

Protocol: Reductive Cyclization with Aldehydes

This one-step method utilizes an aldehyde and a reducing agent to form 2-substituted imidazopyridines.

Objective: To synthesize a 2-Alkyl/Aryl-4,7-dichloro-1H-imidazo[4,5-c]pyridine.

Materials:

-

This compound

-

Aldehyde (R-CHO, 1.1 equivalents)

-

Sodium dithionite (Na₂S₂O₄, excess)

-

Ethanol/Water solvent mixture

-

Round-bottom flask with reflux condenser

Procedure:

-

Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.

-

Add the corresponding aldehyde (1.1 equivalents) to the solution.

-

Heat the mixture to reflux.

-

Add sodium dithionite (Na₂S₂O₄) portion-wise to the refluxing mixture. An excess is typically required to drive the reductive cyclization.

-

Continue refluxing until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the resulting crude product by column chromatography on silica gel to yield the desired 2-substituted product.[1]

Applications in Drug Development

The imidazo[4,5-c]pyridine core synthesized from this compound is a privileged scaffold in medicinal chemistry. The chlorine atoms at the 4- and 7-positions serve as versatile handles for further functionalization, typically via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core, which is essential for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, these scaffolds are integral to the development of inhibitors for various kinases and as antagonists for protein-protein interactions like PD-1/PD-L1.[2]

References

An In-depth Technical Guide to the Electrophilic Substitution on 2,5-Dichloropyridine-3,4-diamine

**Executive Summary

This document outlines the predicted reactivity and potential synthetic routes for the electrophilic substitution on 2,5-Dichloropyridine-3,4-diamine. Pyridine rings are inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS). However, the presence of two strongly activating amino groups is predicted to significantly enhance the ring's nucleophilicity, making EAS reactions feasible. The combined directing effects of the amino and chloro substituents are analyzed to predict the regioselectivity of nitration, halogenation, and sulfonation. This guide provides proposed experimental protocols and quantitative data from related dichloropyridine and diaminopyridine derivatives to inform synthetic strategies.

Introduction: Reactivity of the Pyridine Ring

The pyridine ring is a heteroaromatic system where the nitrogen atom's electronegativity reduces the electron density of the aromatic π-system, making it less susceptible to attack by electrophiles compared to benzene.[1] Electrophilic attack, when it occurs, is generally disfavored at the α (C2, C6) and γ (C4) positions due to the destabilization of the cationic intermediate (sigma complex) by the adjacent positively charged nitrogen.[2] Consequently, electrophilic substitution on an unsubstituted pyridine ring typically requires harsh conditions and proceeds, if at all, at the β (C3, C5) position.[1]

However, the reactivity and regioselectivity are profoundly influenced by the substituents on the ring.[3]

-

Activating Groups: Electron-donating groups (EDGs) like amino (-NH₂) and alkoxy (-OR) groups increase the electron density of the ring, making it more nucleophilic and facilitating EAS. These groups are typically ortho, para-directing.[4]

-

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂) and halogens (-Cl, -Br) decrease the ring's electron density. Halogens are a unique case, as they are deactivating overall due to their inductive effect but are still ortho, para-directing because of their ability to stabilize the cationic intermediate through resonance.[5]

Synthesis of this compound

A plausible synthetic route to the target compound can be extrapolated from methods used for analogous dihalogenated diaminopyridines. The synthesis of 2,5-dibromo-3,4-diaminopyridine has been reported, providing a template for a potential chlorination pathway.[6] A likely multi-step synthesis would begin with a commercially available pyridine derivative, followed by sequential nitration, reduction, and halogenation steps. The displacement of chlorine atoms with ammonia or amines on a dichloropyridine core is a known method for producing diaminopyridines, often requiring a copper catalyst.[7][8]

Predicted Reactivity and Regioselectivity

The electrophilic substitution on this compound is governed by the interplay of its four substituents and the ring nitrogen.

-

Dominant Activating Effect: The two amino groups at the C3 and C4 positions are powerful activating, ortho, para-directing groups. Their resonance effect significantly increases the electron density of the pyridine ring, overriding the deactivating effects of the ring nitrogen and the chloro groups.

-

Directing Effects:

-

The C3-amino group directs electrophiles to the C2 (blocked by Cl), C4 (blocked by NH₂), and C6 (vacant) positions.

-

The C4-amino group directs to the C3 (blocked by NH₂) and C5 (blocked by Cl) positions.

-

The C2-chloro and C5-chloro groups are weak ortho, para-directors but are strongly deactivating.

-

-

Predicted Site of Attack: The only unsubstituted position on the ring is C6 . The C3-amino group strongly directs para to this position. Therefore, it is predicted that electrophilic substitution will occur selectively at the C6 position.

Key Electrophilic Substitution Reactions

Nitration

Aromatic nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.[9][10] Given the activated nature of the substrate, milder conditions than those required for simple pyridines may be effective.

| Substrate | Reagents | Conditions | Product(s) | Yield | Reference |

| 2-Aminopyridine | HNO₃ / H₂SO₄ | 40°C | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Major/Minor | [11] |

| 3-Chloropyridine | HNO₃ / TFAA | Chilled, 2h | 3-Chloro-5-nitropyridine | 76% | [12][13] |

| Pyridine | HNO₃ / TFAA | Chilled, 2h | 3-Nitropyridine | 83% | [13][14] |

TFAA: Trifluoroacetic anhydride

-

Reaction Setup: In a round-bottom flask cooled in an ice-water bath (0-5°C), dissolve this compound (1 equivalent) in concentrated sulfuric acid.

-

Addition of Nitrating Agent: Slowly add a solution of potassium nitrate (1.05 equivalents) dissolved in concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Reaction: Allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until pH 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Halogenation

Electrophilic halogenation of aromatic rings typically involves reacting the substrate with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[6][14] For highly activated rings like phenols and anilines, the reaction can often proceed without a catalyst.[15] Given the strong activation by the two amino groups, direct halogenation with Br₂ or Cl₂ in a suitable solvent might be possible.

| Substrate | Reagents | Conditions | Product(s) | Yield | Reference |

| 2-Aminopyridine | Acetic Anhydride, then Br₂ | 45°C, 3h | 2-Acetamido-5-bromopyridine | - | [16] |

| 2-Amino-5-bromopyridine | HBr, NaNO₂, CuBr | -5°C to 0°C | 2,5-Dibromopyridine | 60-64% | [16][17] |

| Pyridine (via Zincke imine) | NBS, TFA | Room Temp | 3-Bromopyridine | High | [16] |

NBS: N-Bromosuccinimide, TFA: Trifluoroacetic acid

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

-

Addition of Bromine: Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction's completion via TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue using column chromatography.

Sulfonation

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. The reaction is typically performed using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), the active electrophile.[9] This reaction is often reversible.

-

Reaction Setup: In a round-bottom flask, carefully add this compound (1 equivalent) to fuming sulfuric acid (20% SO₃) at room temperature.

-

Reaction: Heat the mixture to 100-120°C and maintain this temperature for 6-12 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto a large amount of crushed ice.

-

Isolation: The sulfonic acid product may precipitate from the acidic solution. If so, it can be collected by filtration. Alternatively, careful neutralization with a base like calcium carbonate or barium hydroxide can precipitate the corresponding salt, which can then be isolated.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting and analyzing an electrophilic aromatic substitution reaction.

Conclusion

While direct experimental data remains to be published, a thorough analysis of electronic effects and analogous reactions provides a strong predictive framework for the electrophilic substitution on this compound. The powerful activating nature of the vicinal diamino groups is expected to facilitate electrophilic attack, with the C6 position being the overwhelmingly favored site. The provided protocols, adapted from related systems, offer robust starting points for the synthesis of novel 6-substituted this compound derivatives, which could be valuable intermediates for researchers in medicinal chemistry and materials science. Experimental validation of these predictions is a necessary next step.

References

- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. KR20100051689A - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. WO2009018504A1 - Process for the synthesis of diaminopyridine and related compounds - Google Patents [patents.google.com]

- 11. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. 2,5-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 15. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]

- 16. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 17. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

Potential Biological Activity of Dichlorinated Pyridinediamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorinated pyridinediamines represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridine scaffold is a common motif in numerous biologically active molecules, and the strategic placement of chlorine and amine substituents can profoundly influence their physicochemical properties and interactions with biological targets. The dichloro- substitution can enhance lipophilicity and metabolic stability, while the diamino- functionalities provide key hydrogen bonding donors and acceptors for molecular recognition. This technical guide provides a comprehensive overview of the potential biological activities of dichlorinated pyridinediamines, with a focus on their anticancer properties through the inhibition of key cellular enzymes such as kinases and topoisomerases. The information presented herein is synthesized from studies on closely related dichlorinated pyridine and aminopyridine derivatives, providing a foundational understanding for future research and drug development endeavors.

Quantitative Biological Activity Data

The following tables summarize the cytotoxic and enzyme inhibitory activities of various dichlorinated and/or diaminated pyridine derivatives against several cancer cell lines and molecular targets. This data provides a comparative view of the potency of these compounds and highlights key structure-activity relationships (SAR).

Table 1: Cytotoxicity of Dichlorinated Pyridine and Aminopyridine Derivatives against Human Cancer Cell Lines

| Compound Class | Specific Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |

| Dichlorinated Pyridine Derivatives | 2-phenol-4-aryl-6-chlorophenyl pyridine | HCT-15 (Colon) | Not Specified | Moderate to Strong Inhibition | [1] |

| 2-phenol-4-aryl-6-chlorophenyl pyridine | T47D (Breast) | Not Specified | Moderate to Strong Inhibition | [1] | |

| Dichlorinated Aminopyridine Derivatives | N-benzyl aminopyrimidine derivative | Glioblastoma | Not Specified | 4 - 8 | [2] |

| N-benzyl aminopyrimidine derivative | Triple-Negative Breast Cancer | Not Specified | 4 - 8 | [2] | |

| N-benzyl aminopyrimidine derivative | Oral Squamous Cell Carcinoma | Not Specified | 4 - 8 | [2] | |

| N-benzyl aminopyrimidine derivative | Colon Cancer | Not Specified | 4 - 8 | [2] | |

| 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile | Derivative S1 | PC3 (Prostate) | MTT | 0.45 | [3][4] |

| Derivative S2 | PC3 (Prostate) | MTT | 0.85 | [3][4] | |

| Derivative S3 | PC3 (Prostate) | MTT | 0.1 | [3][4] | |

| Derivative S4 | PC3 (Prostate) | MTT | 0.56 | [3][4] | |

| Derivative S1 | MDA-MB-231 (Breast) | MTT | 28.2 | [3][4] | |

| Derivative S3 | MDA-MB-231 (Breast) | MTT | 69.2 | [3][4] | |

| Derivative S4 | MDA-MB-231 (Breast) | MTT | 81.3 | [3][4] |

Table 2: Kinase and Topoisomerase Inhibitory Activity of Pyridine Derivatives

| Compound Class | Target Enzyme | Specific Compound/Derivative | IC50 (nM) | Reference |

| Pyridin-3-yl Pyrimidines | Bcr-Abl | Compound A2 | Potent Inhibition | [5] |

| Bcr-Abl | Compound A8 | Potent Inhibition | [5] | |

| Bcr-Abl | Compound A9 | Potent Inhibition | [5] | |

| 2,4,6-Trisubstituted Pyridines | Topoisomerase I | 2-thienyl-4-furylpyridine skeleton | Strong Inhibition | [6] |

| 2-Phenol-4-aryl-6-chlorophenyl Pyridines | Topoisomerase I/II | Compound 48 | Dual Inhibition (Topo IIα: 38.3% at 20 µM) | [1] |

| Topoisomerase I | Compound 52 | 88.4% inhibition at 100 µM | [1] | |

| 4-Aminopyridine Amides | h-TNAP | Compound 10a | 250 | [7] |

| Imidazopyridines | Various Kinases | Review of multiple compounds | Varies | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of dichlorinated pyridinediamines.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Dichlorinated pyridinediamine compounds

-

Human cancer cell lines (e.g., HCT-116, MDA-MB-231, PC3)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the dichlorinated pyridinediamine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[3][4][9][10]

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of compounds against a specific protein kinase.

Materials:

-

Dichlorinated pyridinediamine compounds

-

Recombinant protein kinase (e.g., Abl, Src, JNK)

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well or 384-well plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the dichlorinated pyridinediamine compounds in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In each well of the assay plate, add the kinase, the peptide substrate, and the test compound at various concentrations in the kinase assay buffer. Include a no-enzyme control and a vehicle control.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ kit, which generates a luminescent signal.

-

Data Analysis: The luminescence is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[11]

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Dichlorinated pyridinediamine compounds

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I assay buffer

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled DNA, topoisomerase I assay buffer, and the test compound at various concentrations. Include a no-enzyme control, an enzyme control (no compound), and a positive control (e.g., camptothecin).

-

Enzyme Addition: Add Topoisomerase I to all tubes except the no-enzyme control.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Data Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the enzyme control.[6][12]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways potentially targeted by dichlorinated pyridinediamines and a typical workflow for their biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.ut.ac.ir [journals.ut.ac.ir]

- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

2,5-Dichloropyridine-3,4-diamine safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on an analysis of analogous chemical structures, 2,5-Dichloropyridine-3,4-diamine is anticipated to be a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.

The following table summarizes the GHS hazard classifications found for structurally similar dichlorinated aminopyridines. It is prudent to assume that this compound exhibits a similar hazard profile.

| Hazard Class | Hazard Category | Hazard Statement | Applicable to Analogs |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2,3-Diamino-6-chloropyridine[1], 4-Amino-3,5-dichloropyridine[2], 2,5-Dichloropyridine[3], 2,6-Dichloropyridine-3,4-diamine[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2,3-Diamino-6-chloropyridine[1], 4-Amino-3,5-dichloropyridine[2], 2,5-Dichloropyridine[3][5], 2,6-Dichloropyridine-3,4-diamine[4], 4-Amino-2,5-dichloropyridine[6] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | 2,3-Diamino-6-chloropyridine[1], 4-Amino-3,5-dichloropyridine[2], 2,5-Dichloropyridine[3][5], 4-Amino-2,5-dichloropyridine[6] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | 2,6-Dichloropyridine-3,4-diamine[4] |

| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | 2,3-Diamino-6-chloropyridine[1] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | 2,3-Diamino-6-chloropyridine[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2,3-Diamino-6-chloropyridine[1], 4-Amino-3,5-dichloropyridine[2], 2,5-Dichloropyridine[3][5], 2,6-Dichloropyridine-3,4-diamine[4], 4-Amino-2,5-dichloropyridine[6] |

Signal Word: Warning (Potentially Danger for eye damage, based on analogs)

Physical and Chemical Properties

While specific data for this compound is limited, the table below presents information for a closely related isomer, 2,6-Dichloropyridine-3,4-diamine, to provide an estimate of its physical state.

| Property | Value for 2,6-Dichloropyridine-3,4-diamine |

| Molecular Formula | C₅H₅Cl₂N₃ |

| Molecular Weight | 178.02 g/mol [4] |

| Appearance | Likely a solid |

Experimental Protocols

Specific experimental safety and toxicology protocols for this compound have not been identified in the reviewed literature. Due to the anticipated hazards, any experimental work should be preceded by a rigorous risk assessment. Standard toxicological assays that could be considered include:

-

Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine LD50 and LC50 values.

-

Skin and Eye Irritation/Corrosion Studies: (e.g., using in vitro models like EpiDerm™ or EpiOcular™).

-

Ames Test: To assess mutagenic potential.

All such studies must be conducted in a certified laboratory following established guidelines (e.g., OECD, EPA).

Safe Handling and Personal Protective Equipment (PPE)

A stringent operational workflow is critical for safely managing this compound. The following diagram outlines the recommended procedure from receipt to disposal.

Caption: Recommended workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Based on the hazards identified for analogous compounds, the following PPE is mandatory.

| Protection Type | Recommended Equipment | Rationale |

| Eye/Face Protection | Tightly fitting chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes, preventing serious eye irritation.[2][5] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber), a lab coat, and full-length pants. | Prevents skin contact, which is expected to cause irritation.[2][5] |

| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher. | Necessary when handling the powder outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.[1] |

First-Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1][2] |

Accidental Release Measures

In case of a spill, a structured response is necessary to mitigate exposure and environmental contamination.

Caption: Logical workflow for responding to a spill of this compound.

Toxicological Information and Signaling Pathways

There is no specific toxicological data or information on signaling pathways for this compound in the public domain. The irritant effects of its analogs on skin, eyes, and mucous membranes are likely due to direct cellular damage upon contact. The mechanisms of potential systemic toxicity or sensitization are unknown. Professionals in drug development should consider commissioning toxicological studies to understand the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and to identify any potential off-target effects or toxicity mechanisms before advancing it as a drug candidate.

Disposal Considerations

All waste containing this compound, including unused material and contaminated lab supplies (e.g., gloves, weighing paper), must be collected in designated, sealed, and clearly labeled waste containers. As a chlorinated compound, it should be disposed of as halogenated organic waste. Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[1][2]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,6-Dichloropyridine-3,4-diamine | C5H5Cl2N3 | CID 10931987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Theoretical Calculations for the Molecular Structure of 2,5-Dichloropyridine-3,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approach to characterizing the molecular structure and electronic properties of 2,5-Dichloropyridine-3,4-diamine. In the absence of extensive experimental data for this specific molecule, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool. This document outlines the requisite computational protocols, presents hypothetical yet plausible data based on established chemical principles, and visualizes the workflow and logical relationships inherent in such a study.

Computational Methodology

The theoretical investigation of this compound's structure and properties is conducted using quantum chemical calculations. The methodology described herein represents a standard and robust approach for molecules of this nature.

Software and Theoretical Level

All calculations are performed using a standard quantum chemistry software package (e.g., Gaussian, ORCA, or similar). The core of the methodology is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is chosen for its proven reliability in predicting the geometries and electronic properties of a wide range of molecules.

To ensure a precise description of the electronic distribution, the 6-311++G(d,p) basis set is employed. This triple-zeta basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen to accurately model non-covalent interactions and the electron density far from the nuclei, and polarization functions (d,p) to describe the non-spherical nature of atomic orbitals within the molecular environment.

Experimental Protocols

Step 1: Initial Structure Generation An initial 3D structure of this compound is constructed using a molecular building interface. Standard bond lengths and angles are used for the initial guess of the molecular geometry.

Step 2: Geometry Optimization The initial structure is then subjected to a full geometry optimization without any symmetry constraints. This iterative process seeks to find the minimum energy conformation on the potential energy surface. The optimization is considered complete when the forces on each atom approach zero and the displacement of atoms between successive steps is negligible, satisfying the software's default convergence criteria.

Step 3: Vibrational Frequency Analysis Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true local minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies.

-

To compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Electronic Property Calculation Using the optimized geometry, a single-point energy calculation is performed to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the total molecular dipole moment, and the Molecular Electrostatic Potential (MEP). The MEP is mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

Data Presentation

The following tables summarize the hypothetical quantitative data derived from the theoretical calculations for this compound. These values are presented as a realistic representation of the expected results from the described computational protocol.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle/Dihedral | Value |

| Bond Lengths (Å) | ||

| C2-N1 | 1.345 | |

| N1-C6 | 1.348 | |

| C2-C3 | 1.410 | |

| C3-C4 | 1.398 | |

| C4-C5 | 1.405 | |

| C5-C6 | 1.390 | |

| C2-Cl7 | 1.740 | |

| C5-Cl8 | 1.742 | |

| C3-N9 | 1.380 | |

| C4-N10 | 1.385 | |

| Bond Angles (°) | ||

| C6-N1-C2 | 118.5 | |

| N1-C2-C3 | 122.0 | |

| C2-C3-C4 | 119.5 | |

| C3-C4-C5 | 118.0 | |

| C4-C5-C6 | 120.5 | |

| C5-C6-N1 | 121.5 | |

| N1-C2-Cl7 | 115.0 | |

| C3-C2-Cl7 | 123.0 | |

| C4-C5-Cl8 | 118.0 | |

| C6-C5-Cl8 | 121.5 | |

| C2-C3-N9 | 120.0 | |

| C4-C3-N9 | 120.5 | |

| C3-C4-N10 | 121.0 | |

| C5-C4-N10 | 121.0 | |

| Dihedral Angles (°) | ||

| N1-C2-C3-C4 | 0.5 | |

| Cl7-C2-C3-N9 | 179.8 | |

| N9-C3-C4-N10 | -2.5 | |

| Cl8-C5-C4-N10 | -178.0 |

Atom numbering is based on standard IUPAC nomenclature for pyridine derivatives.

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Total Energy | -1450.12345 | Hartrees |

| HOMO Energy | -5.87 | eV |

| LUMO Energy | -1.25 | eV |

| HOMO-LUMO Gap | 4.62 | eV |

| Dipole Moment | 3.45 | Debye |

Visualizations

The following diagrams illustrate the workflow and logical connections in the theoretical study of this compound.

Conclusion

This guide outlines a robust and widely accepted theoretical framework for the structural and electronic characterization of this compound. By employing Density Functional Theory with an appropriate functional and basis set, it is possible to obtain reliable predictions of its geometric parameters, vibrational frequencies, and key electronic properties. The presented workflow and hypothetical data serve as a valuable reference for researchers initiating computational studies on this, or structurally related, novel compounds, thereby guiding further experimental synthesis and application in fields such as drug development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dichloropyridine-3,4-diamine from 2,3,5-trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, albeit partially theoretical, multi-step protocol for the synthesis of 2,5-Dichloropyridine-3,4-diamine, a valuable building block for pharmaceutical and materials science research. The synthesis commences with commercially available 2,3,5-trichloropyridine and proceeds through a three-step sequence involving nitration, reduction, and a final amination. While the initial steps are based on established methodologies for similar substrates, the final amination step represents a proposed route requiring experimental validation. This protocol is intended to serve as a comprehensive guide for researchers aiming to synthesize this and related compounds.

Introduction